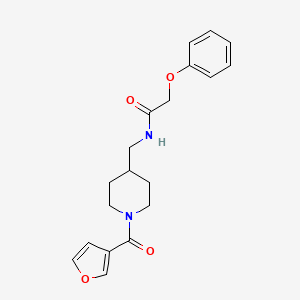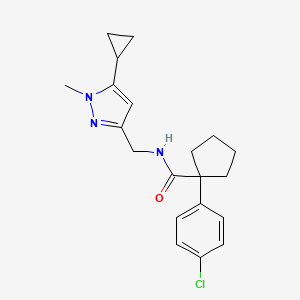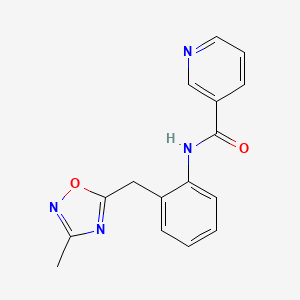
2,5-Dimethyl-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-nitrobenzenesulfonamide is a reactant involved in the synthesis of cyclic nitrogen compounds via intramolecular hydroamination .
Synthesis Analysis
The synthesis of 2,5-Dimethyl-4-nitrobenzenesulfonamide involves several steps. It has been used as a reactant in the synthesis of cyclic nitrogen compounds via intramolecular hydroamination . It has also been used in the synthesis of diverse nitrogenous heterocycles .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-4-nitrobenzenesulfonamide is characterized by a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
2,5-Dimethyl-4-nitrobenzenesulfonamide is involved in various chemical reactions. For instance, it reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .Physical And Chemical Properties Analysis
2,5-Dimethyl-4-nitrobenzenesulfonamide is a powder with a melting point of 197-200°C . It has a molecular weight of 230.24 .Applications De Recherche Scientifique
Solid-Phase Synthesis
Overview: Solid-phase synthesis is a powerful technique for assembling complex molecules. 2,5-Dimethyl-4-nitrobenzenesulfonamide has been employed in this context.
Applications:Safety and Hazards
The compound is associated with certain hazards. It has been classified under GHS07 and carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
2,5-Dimethyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides, including 2,5-Dimethyl-4-nitrobenzenesulfonamide, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them effective targets for therapeutic intervention.
Mode of Action
The interaction of 2,5-Dimethyl-4-nitrobenzenesulfonamide with its targets involves the formation of coordination bonds . Specifically, the nitrogen atom in the sulfonamide group of the compound forms a bond with the active site of the target enzyme . This interaction results in the inhibition of the enzyme’s activity, leading to the therapeutic effects of the compound .
Biochemical Pathways
The action of 2,5-Dimethyl-4-nitrobenzenesulfonamide affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, reduction of intraocular pressure in glaucoma, and other effects . Similarly, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial factor for bacterial growth, thus exhibiting antibacterial activity .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2,5-Dimethyl-4-nitrobenzenesulfonamide’s action are primarily due to the inhibition of its target enzymes. This inhibition disrupts the normal functioning of the cells, leading to the therapeutic effects of the compound. For example, the inhibition of dihydropteroate synthetase leads to a decrease in bacterial growth, providing an antibacterial effect .
Propriétés
IUPAC Name |
2,5-dimethyl-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3,(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVUJJGSAMOSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2547846.png)


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2547851.png)
![6-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2547853.png)
![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)
![2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2547855.png)
![6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2547856.png)



![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)
